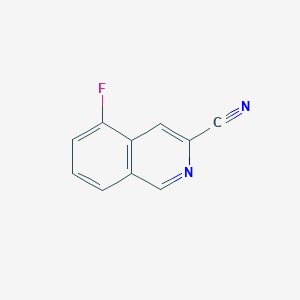
Ethyl 3-fluoro-5-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoro-5-formylbenzoate is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 3-position and a formyl group at the 5-position, with an ethyl ester group attached to the carboxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-formylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid, which facilitates the esterification process . Another method involves the direct fluorination of ethyl 3-formylbenzoate using a fluorinating agent like Selectfluor .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-fluoro-5-formylbenzoate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: 3-fluoro-5-carboxybenzoic acid.
Reduction: Ethyl 3-fluoro-5-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 3-fluoro-5-formylbenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-fluoro-5-formylbenzoate involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions .
Comparación Con Compuestos Similares
Ethyl 3-fluoro-5-formylbenzoate can be compared with other similar compounds such as:
Ethyl 3-fluoro-4-formylbenzoate: Similar structure but with the formyl group at the 4-position, leading to different reactivity and applications.
Ethyl 3-chloro-5-formylbenzoate: Chlorine instead of fluorine, resulting in different chemical properties and reactivity.
Ethyl 3-bromo-5-formylbenzoate:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs .
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
ethyl 3-fluoro-5-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-6H,2H2,1H3 |
Clave InChI |
RQIOVRCTXNMKBS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)


![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)
![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)


![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)

![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)



![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
